

The Chloroacetamide Scaffold: A Foundation for Bioactivity

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Compound of Interest

Compound Name: *N*-(3-benzylphenyl)-2-chloroacetamide

CAS No.: 630120-83-1

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N-substituted phenyl-2-chloroacetamides are characterized by a central acetamide group where the nitrogen is attached to a phenyl ring and the alpha-carbon is substituted with a chlorine atom. This arrangement, particularly the electrophilic α -chloro group, is the cornerstone of its chemical reactivity and subsequent biological effects. These compounds have been extensively investigated and commercialized, most notably as pre-emergence herbicides for controlling annual grasses and some broadleaf weeds.[1][2] However, their utility extends far beyond agriculture, with a growing body of evidence demonstrating potent antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4][5] The biological activity is profoundly influenced by the nature and position of substituents on the phenyl ring, allowing for fine-tuning of properties like lipophilicity, cell permeability, and target specificity.[6][7]

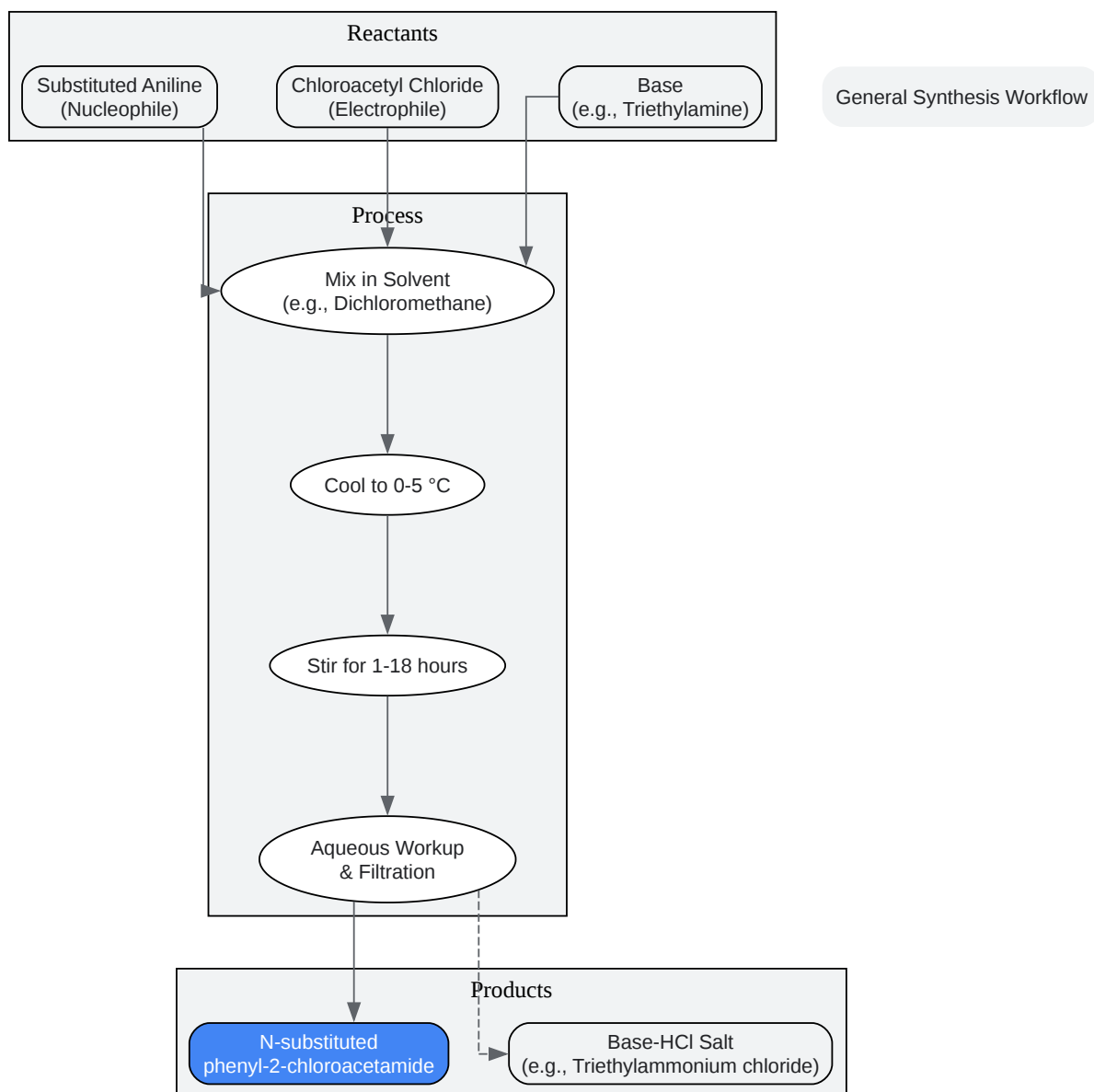
Core Chemistry: Synthesis and Reactivity

Synthesis: The Chloroacetylation of Anilines

The most common and efficient method for synthesizing N-substituted phenyl-2-chloroacetamides is the nucleophilic acyl substitution reaction between a substituted aniline

and chloroacetyl chloride.^{[8][9]} The aniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Causality in Synthesis: The reaction is typically performed at low temperatures (0-5 °C) to control its exothermic nature and minimize side reactions. A base, such as triethylamine or sodium acetate, is crucial.^{[8][9]} Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting aniline, forming an ammonium salt that is no longer nucleophilic, thereby halting the reaction. The choice of solvent depends on the solubility of the reactants, with dichloromethane or acetic acid being common options.^{[8][10]}



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Caption: General workflow for the synthesis of N-substituted phenyl-2-chloroacetamides.

Chemical Reactivity: The Electrophilic Alkylating Agent

The biological mechanism of many chloroacetamides is rooted in their ability to act as alkylating agents.^[11] The carbon-chlorine bond is polarized due to the electron-withdrawing nature of the adjacent carbonyl group, making the α -carbon electrophilic. This site readily reacts with nucleophiles, particularly the sulfhydryl (-SH) groups found in the amino acid cysteine within proteins and in glutathione (GSH).^{[1][12]} This covalent binding can lead to enzyme inhibition or depletion of cellular antioxidants, forming the basis of both their herbicidal action and, in some cases, their toxicity.^{[1][11]}

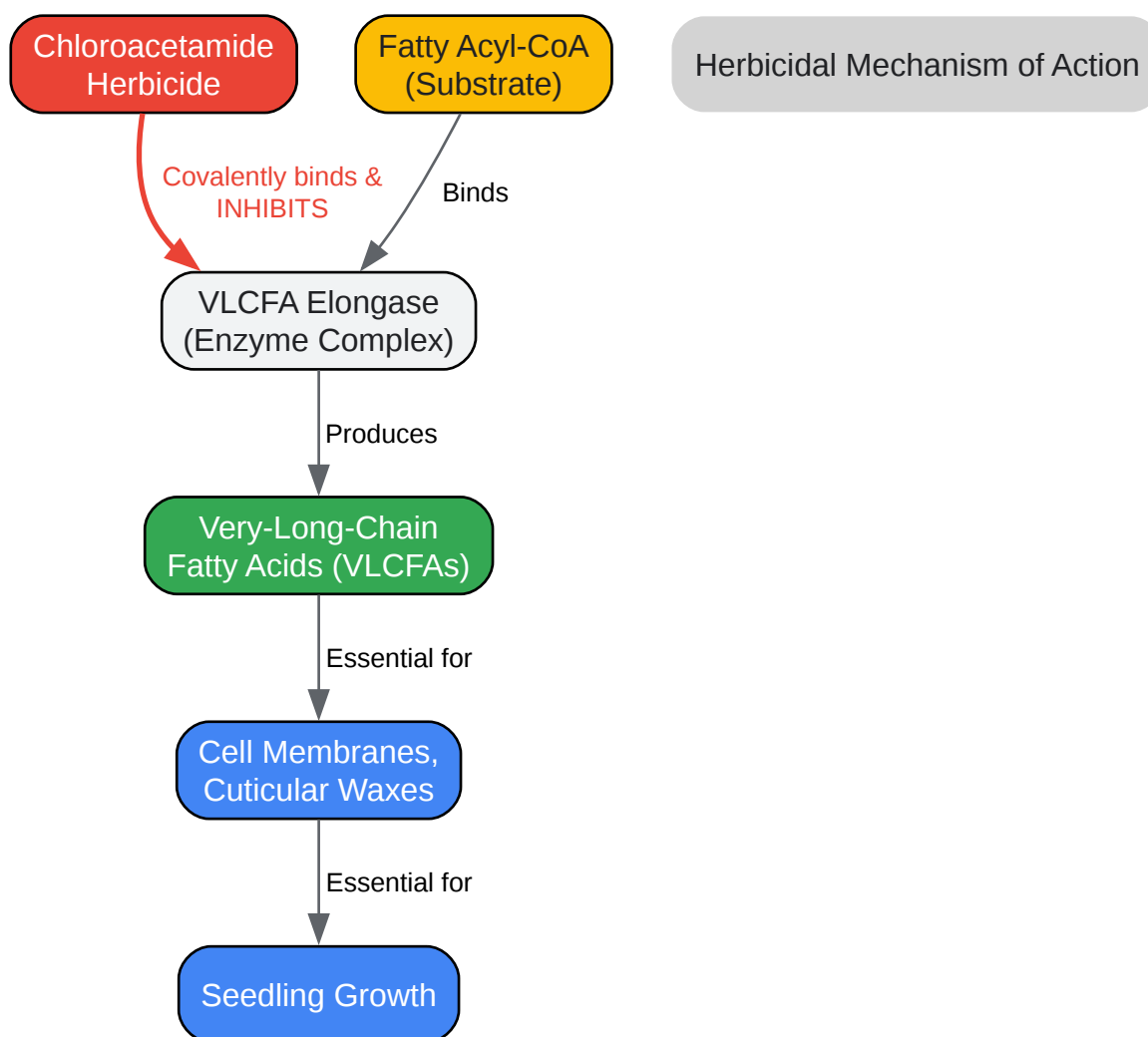
Biological Activities and Mechanisms of Action

The versatility of the N-substituted phenyl-2-chloroacetamide scaffold is evident in its broad range of biological targets.

Herbicidal Activity

As herbicides, chloroacetamides act primarily by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and waxes.^[13]^[14]

- Mechanism of Action: They target and inhibit the VLCFA elongase complex, a critical enzyme system in the endoplasmic reticulum.^[13] This inhibition prevents the development of emerging shoots in susceptible grass species and root development in broadleaf species, ultimately arresting seedling growth before or shortly after emergence.^{[1][13]}
- Detoxification: Plants can detoxify chloroacetamides through conjugation with glutathione, a reaction often catalyzed by glutathione S-transferase enzymes.^{[1][12]} The difference in the rate of this detoxification process between crops and weeds is a key factor in the selective application of these herbicides.



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Caption: Herbicidal mechanism via inhibition of VLCFA elongase.

Antimicrobial Activity

Numerous studies have confirmed the antimicrobial potential of N-substituted phenyl-2-chloroacetamides, particularly against Gram-positive bacteria like *Staphylococcus aureus* (including MRSA) and yeasts such as *Candida albicans*.^{[3][7][15]}

- Mechanism of Action: While the precise mechanism can vary, it is often linked to the alkylation of essential proteins and enzymes, disrupting cellular function. The effectiveness is strongly correlated with the compound's ability to penetrate the microbial cell wall and membrane.

- **Role of Lipophilicity:** Substituents on the phenyl ring play a critical role. Halogenated substituents (e.g., -Cl, -F, -Br) in the para- or meta-position increase the lipophilicity of the molecule.^{[6][16]} This enhanced lipophilicity facilitates faster passage through the phospholipid bilayer of the cell membrane, leading to higher intracellular concentrations and greater antimicrobial efficacy.^{[6][7]}

Pharmaceutical Potential

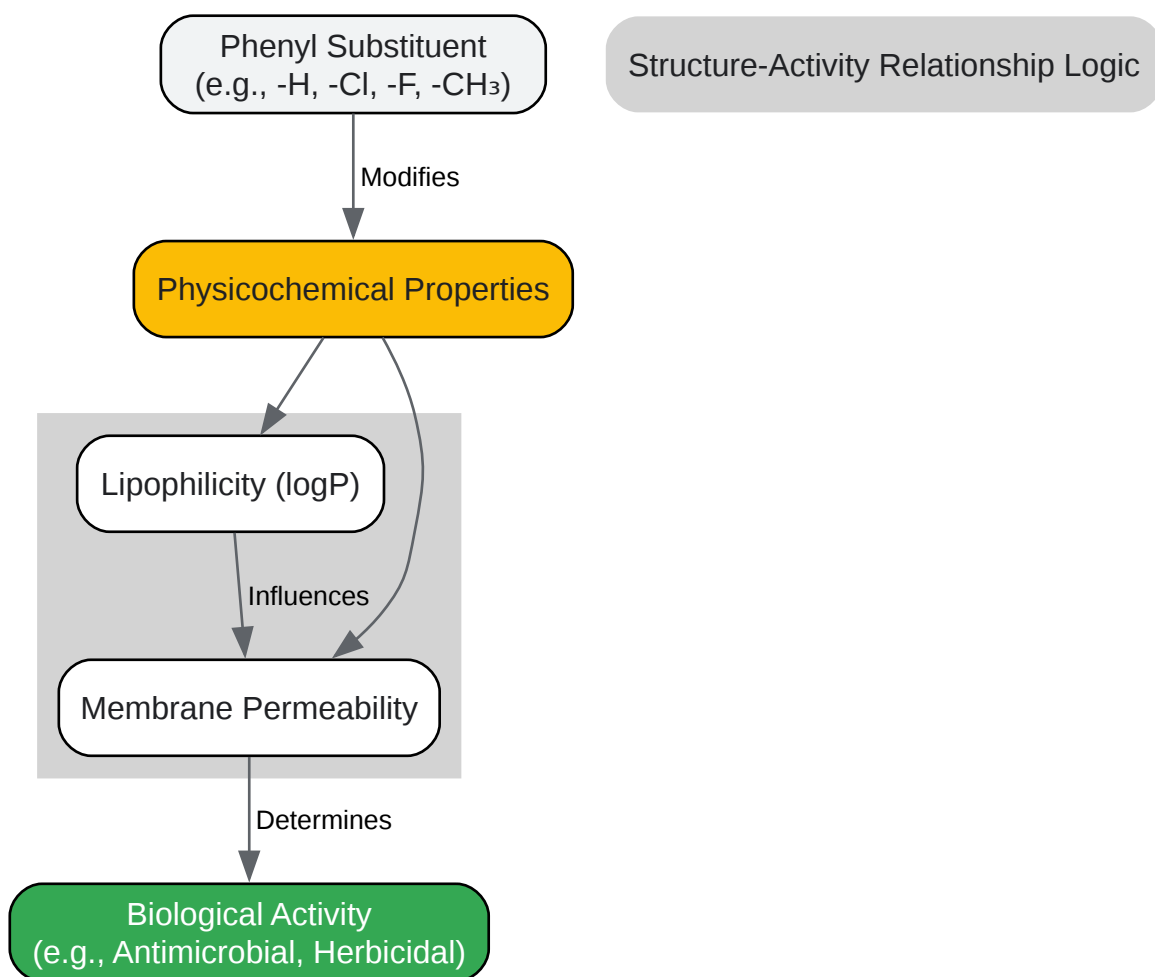
The scaffold is an active area of research in drug development.

- **Anticonvulsant Activity:** Certain derivatives have shown protection in the maximal electroshock (MES) seizure test, a key animal model for generalized tonic-clonic seizures.^[4] The activity is highly dependent on the substitution pattern on the anilide moiety, with 3-(trifluoromethyl)anilides showing notable efficacy.^[4]
- **Anticancer Activity:** N-phenyl-2,2-dichloroacetamide analogues, have demonstrated significant cytotoxicity against various cancer cell lines, such as non-small cell lung cancer (A549). These compounds can induce apoptosis, and their potency is often much higher than related lead compounds.
- **Anti-inflammatory Activity:** The core structure is also found in compounds designed as COX-II inhibitors, a major target for anti-inflammatory drugs.^[17]

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of these compounds and their biological activity is a key area of study, often analyzed using Quantitative Structure-Activity Relationship (QSAR) models.^{[3][6]}

A primary determinant of activity is lipophilicity, which governs the compound's ability to cross biological membranes. As shown in the table below, which summarizes data from a study on antimicrobial activity, there is a clear correlation between the phenyl substituent, lipophilicity (logP), and biological effect (Minimum Inhibitory Concentration).



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Caption: How phenyl substituents modulate biological activity.

Table 1: Influence of Phenyl Substituents on Lipophilicity and Antimicrobial Activity against *S. aureus*

Compound ID	Substituent (R) on Phenyl Ring	Calculated logP	MIC ($\mu\text{g/mL}$) against <i>S. aureus</i>
SP1	-H	2.15	256
SP2	4-CH ₃	2.66	256
SP4	4-Cl	2.86	128
SP5	4-Br	2.96	128
SP6	4-F	2.32	128
SP9	4-OH	1.56	512
SP12	3-Br	2.95	128

Data synthesized from Bogdanović et al. (2021).[\[3\]](#)[\[16\]](#)

Interpretation: This data clearly demonstrates that the unsubstituted compound (SP1) has moderate activity. The addition of lipophilic halogen groups at the 4- or 3-position (SP4, SP5, SP6, SP12) consistently improves activity, lowering the MIC to 128 $\mu\text{g/mL}$.[\[6\]](#)[\[7\]](#) Conversely, the addition of a hydrophilic hydroxyl group (SP9) dramatically increases the MIC to 512 $\mu\text{g/mL}$, indicating poor efficacy. This underscores the principle that for antimicrobial action, a certain level of lipophilicity is required for the compound to effectively reach its intracellular target.

Key Experimental Protocols

The following protocols are presented as self-validating systems, providing clear steps and rationale for the synthesis and evaluation of N-substituted phenyl-2-chloroacetamides.

Protocol: Synthesis of N-(4-chlorophenyl)-2-chloroacetamide

This protocol details the synthesis of a representative compound from this class.

- **Reactant Preparation:** In a 100 mL round-bottom flask, dissolve 4-chloroaniline (1.27 g, 0.01 mol) and sodium acetate (1.23 g, 0.015 mol) in 30 mL of glacial acetic acid. The sodium acetate acts as the base to neutralize the HCl byproduct.

- **Cooling:** Place the flask in an ice-water bath and stir the mixture with a magnetic stirrer until the temperature reaches 0-5 °C. This is critical to control the reaction rate.
- **Addition of Reagent:** Add chloroacetyl chloride (0.88 mL, 0.011 mol) dropwise to the cold, stirred solution over a period of 15-20 minutes. A slow, dropwise addition prevents a rapid temperature increase.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Precipitation and Isolation:** Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a solid.
- **Purification:** Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and salts. The crude product can be further purified by recrystallization from ethanol to yield white crystals.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized compound.[3]

- **Preparation of Stock Solution:** Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 4000 µg/mL.
- **Microplate Setup:** In a 96-well microtiter plate, add 50 µL of appropriate growth medium (e.g., Luria-Bertani broth for bacteria) to all wells.
- **Serial Dilution:** Add 50 µL of the compound stock solution to the first well of a row and mix, achieving a concentration of 2000 µg/mL. Transfer 50 µL from this well to the next well to perform a two-fold serial dilution across the plate. The typical concentration range tested is 32 to 4000 µg/mL.[3]
- **Inoculation:** Prepare a standardized inoculum of the target microorganism (e.g., *S. aureus*) adjusted to a 0.5 McFarland standard. Dilute this suspension and add it to the wells to

achieve a final concentration of approximately 5×10^5 CFU/mL.

- Controls: Include a positive control (microorganism in broth without the compound) to ensure viability and a negative control (broth only) to check for sterility.
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol: Cytotoxicity Assay (MTS Assay)

This protocol assesses the potential of a compound to inhibit the proliferation of cancer cells.

[18]

- Cell Culture: Culture a human cancer cell line (e.g., A549) in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Seed the cells into a 96-well plate at a density of 5×10^3 cells per well in 100 µL of media and allow them to attach overnight.
- Compound Treatment: Prepare serial dilutions of the test compound in culture media and add them to the wells. Include a vehicle control (e.g., DMSO-treated cells).
- Incubation: Incubate the treated cells for a specified period, typically 48 or 72 hours.
- MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for an additional 1-4 hours. Viable, metabolically active cells will convert the MTS tetrazolium salt into a colored formazan product.
- Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

Conclusion and Future Outlook

N-substituted phenyl-2-chloroacetamides are a robust and adaptable chemical scaffold with proven success in agrochemistry and significant, demonstrated potential in medicine. Their activity is intrinsically linked to the electrophilic nature of the α -chloro carbon and is highly tunable through substitution on the N-phenyl ring. The structure-activity relationships, particularly the role of lipophilicity in membrane transport, are well-characterized, providing a rational basis for the design of new analogues.

Future research should focus on optimizing the therapeutic index of these compounds, enhancing their specificity for microbial or cancer-specific targets while minimizing off-target effects and host toxicity. The exploration of novel heterocyclic substituents on the acetamide nitrogen, in place of the phenyl ring, could also yield derivatives with unique biological profiles. As synthetic methodologies become more advanced and our understanding of their molecular targets deepens, N-substituted chloroacetamides will undoubtedly remain a fertile ground for the discovery of new herbicides and therapeutic agents.

References

- Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. *Archives of Industrial Hygiene and Toxicology*, 72(1), 70-79. [\[Link\]](#)
- Tanetani, Y., Kaku, K., Kawai, K., & Shimizu, T. (2023). Mode of Action for Chloroacetamides and Functionally Related Compounds. *ResearchGate*. [\[Link\]](#)
- Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. *Weed Technology*, 1(4), 270-277. [\[Link\]](#)
- Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. *TechnoRep*. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of Chloroacetamide: Synthesis, Herbicidal Activity, and Advanced Applications in Agrochemicals. [ningboinno.com](#). [\[Link\]](#)

- Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. *Weed Technology*, 1(4), 270-277. [[Link](#)]
- Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. *Pest Management Science*, 59(5), 536-542. [[Link](#)]
- Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. *ResearchGate*. [[Link](#)]
- Jevtić, I., Podunavac-Kuzmanović, S., Barna, D., & Atlagić, A. (2022). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. *MDPI*. [[Link](#)]
- Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. *PubMed*. [[Link](#)]
- El-Zemity, S. A., El-Atem, A. A., & Al-Shareef, H. F. (2022). Synthesis, Herbicidal Activity and Molecular Docking of some New Chloroacetamide Derivatives. *ResearchGate*. [[Link](#)]
- Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. *Archives of Industrial Hygiene and Toxicology*, 72(1), 70-79. [[Link](#)]
- Senseman, S. A. (Ed.). (2007). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). *Weed Science Society of America*. [[Link](#)]
- PrepChem. (n.d.). Synthesis of N-phenyl-2-chloroacetamide. *prepchem.com*. [[Link](#)]
- Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. *Journal of Pesticide Science*, 28(3), 324-329. [[Link](#)]
- Mironov, M., Mironova, M., & Gimaldinova, E. (2022). N'-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. *MDPI*. [[Link](#)]

- Obniska, J., Sałat, K., & Podkowa, A. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. *Pharmacological Reports*, 68(4), 741-748. [[Link](#)]
- Bashir, L. I., Al-Janabi, Z. K. A., & Al-Joborry, A. K. M. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. *Journal of Education and Scientific Studies*, 4(21). [[Link](#)]
- Zhang, L., et al. (2012). Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation. *Yao Xue Xue Bao*, 47(3), 356-362. [[Link](#)]
- Obniska, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. *MDPI*. [[Link](#)]
- Kurbanova, D. M., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. *Neliti*. [[Link](#)]
- Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. *Journal of Heterocyclic Chemistry*, 57(8), 3071-3081. [[Link](#)]
- Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. *Future Medicinal Chemistry*, 14(3), 195-210. [[Link](#)]
- Goel, N., et al. (2022). Molecular dynamics articulated multilevel virtual screening protocol to discover novel dual PPAR α/γ agonists for anti-diabetic and metabolic applications. *ResearchGate*. [[Link](#)]
- Matijević, B. M., et al. (2015). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. *ResearchGate*. [[Link](#)]
- Singh, V., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. *Journal of Young Pharmacists*. [[Link](#)]

- Almasir, M., et al. (2023). Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. *Scientific Reports*, 13(1), 11559. [\[Link\]](#)
- Demian, Y., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. *ScienceRise: Pharmaceutical Science*, 1(35), 4-13. [\[Link\]](#)
- Kumar, S., et al. (2015). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. *Archiv der Pharmazie*, 348(1), 59-69. [\[Link\]](#)
- D'Souza, S., & D'Souza, M. J. (2007). The Anticonvulsant Activities of Functionalized N-benzyl 2-acetamidoacetamides. The Importance of the 2-acetamido Substituent. *Archiv der Pharmazie*, 340(11), 589-594. [\[Link\]](#)
- Zhang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. *Toxicology Research*, 10(2), 269-277. [\[Link\]](#)
- Asadi, A., et al. (2022). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. *Pharmaceutical Sciences*, 28(1), 108-116. [\[Link\]](#)
- Jevtić, I., et al. (2024). Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity. *Journal of Molecular Structure*, 1307, 137887. [\[Link\]](#)
- Matijević, B. M., et al. (2015). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*, 151, 847-857. [\[Link\]](#)
- de Oliveira, A. C. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against *Klebsiella pneumoniae* and In Vitro Toxicity Analysis. *MDPI*. [\[Link\]](#)
- Kumar, V., & Singh, A. (2024). An Overview of New Acetamide Derivatives in COX-II Inhibitors. *Galaxy International Interdisciplinary Research Journal*, 12(3), 1-12. [\[Link\]](#)

- Kaushik, N., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl- piperazine-Base. Semantic Scholar. [[Link](#)]-%2FN-Kaushik-Tyagi/5b95d0856c9a304e216894c16053805540410065)
- Al-Wabli, R. I. (2022). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. MDPI. [[Link](#)]

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Sources

- [1. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core \[cambridge.org\]](#)
- [2. nbinno.com \[nbinno.com\]](#)
- [3. Characterisation of Twelve Newly Synthesised N-\(substituted Phenyl\)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Synthesis and anticonvulsant activity of new N-phenyl-2-\(4-phenylpiperazin-1-yl\)acetamide derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. Secure Verification \[technorep.tmf.bg.ac.rs\]](#)
- [7. Characterisation of twelve newly synthesised N-\(substituted phenyl\)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. prepchem.com \[prepchem.com\]](#)
- [9. benchchem.com \[benchchem.com\]](#)
- [10. media.neliti.com \[media.neliti.com\]](#)
- [11. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core \[cambridge.org\]](#)
- [13. researchgate.net \[researchgate.net\]](#)

- [14. wssa.net \[wssa.net\]](#)
- [15. Characterisation of twelve newly synthesised N-\(substituted phenyl\)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests | Archives of Industrial Hygiene and Toxicology \[arhiv.imi.hr\]](#)
- [16. researchgate.net \[researchgate.net\]](#)
- [17. galaxypub.co \[galaxypub.co\]](#)
- [18. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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